Antitubercular Potency & Selectivity: 4-Nitrophenyl vs. Halogenated Analogs
A class-level inference drawn from a head-to-head SAR study of benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives against M. tuberculosis H37Ra. The 4-nitro phenyl substituted derivative IT10 demonstrated the most favorable activity-toxicity profile among all tested benzo[d]imidazo[2,1-b]thiazoles, with IC50 = 2.32 µM, IC90 = 7.05 µM, and CC50 >128 µM (MRC-5 lung fibroblasts), yielding a therapeutic index of 55.2 [1]. The 2,4-dichloro phenyl analog IT06 showed comparable IC50 (2.03 µM) but a significantly higher IC90 (15.22 µM), while other halogen-substituted analogs (IT08, IT09, IT11) exhibited higher IC90 values ranging from 11.81 µM to 14.46 µM with lower or unmeasurable selectivity [1]. Isoniazid reference control showed IC50 = 0.04 µM and IC90 = 0.09 µM [1].
| Evidence Dimension | Antitubercular activity (IC50, IC90) and selectivity (CC50/IC50) against M. tuberculosis H37Ra |
|---|---|
| Target Compound Data | IC50 = 2.32 µM, IC90 = 7.05 µM, CC50 >128 µM, T.I. = 55.2 (IT10, 4-nitrophenyl carboxamide derivative) |
| Comparator Or Baseline | IT06 (2,4-dichlorophenyl): IC50 = 2.03 µM, IC90 = 15.22 µM; IT08: IC50 = 2.96 µM, IC90 = 11.81 µM; Isoniazid: IC50 = 0.04 µM, IC90 = 0.09 µM |
| Quantified Difference | IT10 shows ~2.2-fold lower IC90 than IT06 (7.05 vs. 15.22 µM) and superior selectivity (T.I. >55.2 vs. not determined for IT06) |
| Conditions | M. tuberculosis H37Ralux luminescent assay; MRC-5 fibroblast cytotoxicity by resazurin assay; 10-point serial dilution in triplicate with two independent repeats [1] |
Why This Matters
For procurement decisions in antitubercular drug discovery, the 4-nitrophenyl-substituted scaffold provides a superior selectivity window compared to halogenated analogs, reducing the risk of late-stage attrition due to host cell toxicity.
- [1] Shaik, A. B. et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Advances, 12(35), 22385–22401. Table 2. View Source
